4-[2-(3-methylphenoxy)ethyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-methylphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-12-3-2-4-13(11-12)16-10-7-14-5-8-15-9-6-14/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNIPWUVUSOECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 2 3 Methylphenoxy Ethyl Morpholine
Established and Prospective Synthetic Pathways to the Core Scaffold
Convergent Synthesis Approaches for the 4-[2-(3-methylphenoxy)ethyl]morpholine Moiety
A common convergent strategy for the synthesis of this compound involves the preparation of two key intermediates: the morpholine (B109124) ring and a reactive form of the 3-methylphenoxyethyl unit. These intermediates are then joined in a final coupling step.
Morpholine is a fundamental heterocyclic scaffold in medicinal chemistry. researchgate.net Its synthesis can be accomplished through various methods, with the dehydration of diethanolamine being a prevalent industrial and laboratory approach. youtube.comgoogle.com This process typically involves heating diethanolamine in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, to induce cyclization. youtube.comgoogle.com
Another synthetic route involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate in a redox-neutral, one or two-step protocol. chemrxiv.orgchemrxiv.org This method offers a green and efficient alternative for the synthesis of substituted morpholines. chemrxiv.orgchemrxiv.org More complex substituted morpholines can be synthesized via methods like the ring-opening of 2-tosyl-1,2-oxazetidine. nih.gov
Table 1: Selected Methods for Morpholine Ring Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| Diethanolamine | Concentrated Hydrochloric Acid, heat to 200-210 °C | Morpholine Hydrochloride | youtube.com |
| Diethanolamine | Oleum (10-60% free SO3), 150-250 °C | Morpholine | google.com |
| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | Substituted Morpholines | chemrxiv.orgchemrxiv.org |
The introduction of the phenoxyethyl linker is a critical step that connects the morpholine ring to the aromatic system. A widely employed method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in
In the context of synthesizing this compound, this typically involves the reaction of 3-methylphenoxide with a morpholine derivative bearing a leaving group on the ethyl side chain, such as 4-(2-chloroethyl)morpholine. chemicalbook.comacademicjournals.orgprepchem.com The 3-methylphenoxide is generated in situ by treating 3-methylphenol with a base like potassium hydroxide. miracosta.edu
The precursor, 4-(2-chloroethyl)morpholine, can be synthesized from 2-morpholinoethan-1-ol by reaction with thionyl chloride. chemicalbook.com Alternatively, it can be prepared from morpholine and 2-chloroethanol (B45725), followed by treatment with thionyl chloride to yield 4-(2-chloroethyl)morpholine hydrochloride. chemicalbook.com
Table 2: Synthesis of 4-(2-chloroethyl)morpholine Intermediate
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Morpholinoethan-1-ol | Thionyl chloride, DMF (cat.), DCM, 40 °C | 4-(2-chloroethyl)morpholine | 74.0% | chemicalbook.com |
| Morpholine, 2-chloroethanol | Toluene, reflux; then thionyl chloride | N-(2-chloroethyl)morpholine hydrochloride | - | chemicalbook.com |
| Morpholine ethanol | Thionyl chloride, Benzene, reflux | N-(2-chloroethyl)morpholine hydrochloride | 98.7% | prepchem.com |
The final installation of the 3-methylphenoxy aromatic system is accomplished through the Williamson ether synthesis, as mentioned previously. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in This SN2 reaction involves the backside attack of the 3-methylphenoxide nucleophile on the electrophilic carbon of the 4-(2-chloroethyl)morpholine. wikipedia.org This reaction is versatile and widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.org
The reaction is typically carried out in a suitable solvent, and the choice of solvent can significantly impact the reaction's regioselectivity and rate. researchgate.netrsc.org For the synthesis of aryl ethers, side reactions such as alkylation on the aromatic ring can compete with the desired O-alkylation, although this is generally less of a concern with phenoxides compared to other ambident nucleophiles. lscollege.ac.in
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.
In the Williamson ether synthesis, the choice of base for deprotonating the phenol is important. Stronger bases can lead to faster reaction rates but may also promote side reactions like elimination, particularly with secondary or tertiary alkyl halides. masterorganicchemistry.com However, for the primary halide in 4-(2-chloroethyl)morpholine, elimination is less of a concern. masterorganicchemistry.com The reaction is often conducted at elevated temperatures, typically between 50 to 100 °C, and can take from 1 to 8 hours to reach completion. lscollege.ac.in
The Williamson ether synthesis itself is not typically a catalytic reaction. However, phase-transfer catalysts can be employed in industrial settings to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide solution. lscollege.ac.in
The kinetics of the Williamson ether synthesis follow an SN2 mechanism, meaning it is a bimolecular reaction where the rate depends on the concentration of both the alkoxide (phenoxide) and the alkyl halide. wikipedia.org The reaction rate is sensitive to steric hindrance on both the nucleophile and the electrophile. youtube.com
For the N-alkylation of morpholine with alcohols, which represents an alternative synthetic route, heterogeneous catalysts such as CuO–NiO/γ–Al2O3 have been investigated. researchgate.netresearchgate.net In a study on the N-methylation of morpholine with methanol (B129727), the reaction was found to have an apparent activation energy of 46.20 kJ mol⁻¹. researchgate.net While not directly the synthesis of the title compound, these studies provide insight into the kinetics of C-N bond formation involving the morpholine nitrogen.
Table 3: Kinetic Parameters for a Related N-Alkylation Reaction
| Reaction | Catalyst | Apparent Activation Energy (kJ mol⁻¹) | Reference |
| N-methylation of morpholine with methanol | CuO–NiO/γ–Al2O3 | 46.20 | researchgate.net |
Stereochemical Control in Chiral Analogue Synthesis
The biological activity of this compound analogues is often highly dependent on their stereochemistry. Consequently, significant research has been directed towards the development of enantioselective and stereodivergent synthetic routes to access all possible stereoisomers for thorough pharmacological evaluation.
A key challenge in the synthesis of chiral analogues lies in the precise control of the two stereocenters. Various strategies have been successfully implemented to achieve high levels of stereochemical purity. One notable approach involves the use of chiral starting materials. For instance, an efficient synthesis of (S,S)-reboxetine, an analogue of the title compound, was achieved starting from the commercially available (S)-3-amino-1,2-propanediol. This method constructs the chiral morpholine moiety first, followed by the introduction of the aryl groups, proceeding with an impressive 99% enantiomeric excess (ee) acs.orgnih.gov.
Catalytic methods have also proven effective. Chiral amino alcohol–copper(II) catalysts have been used to promote diastereoselective nitroaldol reactions, enabling the divergent synthesis of all four stereoisomers of reboxetine (B1679249) from a chiral aldehyde precursor rsc.orgresearchgate.net. Furthermore, asymmetric transfer hydrogenation mediated by dynamic kinetic resolution of 2-benzoyl morpholine-3-ones serves as a crucial step in the stereoselective synthesis of reboxetine analogues nih.gov. Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is another advanced method that yields a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee) rsc.orgnih.govsemanticscholar.org.
These stereocontrolled synthetic methodologies are crucial as studies have shown that different stereoisomers can possess significantly different biological activities. For example, some iodinated (R,S)-reboxetine analogues have shown an affinity for the norepinephrine (B1679862) transporter (NET) similar to that of the potent (S,S)-reboxetine rsc.org. This highlights the importance of accessing all stereoisomers to fully explore the therapeutic potential of this chemical scaffold rsc.org.
Derivatization and Functionalization of the this compound Scaffold for Research Purposes
To investigate the structure-activity relationships (SAR) and to develop novel compounds with improved pharmacological profiles, extensive derivatization and functionalization of the this compound scaffold have been undertaken. These modifications target the morpholine ring, the ethyl linker, and the phenoxy moiety.
Modifications on the Morpholine Ring for SAR Exploration
The morpholine ring is a key component of the scaffold, and its modification has been a major focus of SAR studies aimed at identifying novel and selective norepinephrine reuptake inhibitors (NRIs) nih.govresearchgate.nete3s-conferences.org.
The nitrogen atom of the morpholine ring presents a convenient handle for derivatization. N-substitution reactions allow for the introduction of various functional groups to probe their effect on activity and selectivity. For instance, the synthesis of radiolabeled analogues for positron emission tomography (PET) imaging often involves N-alkylation. A common strategy is the N-protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, which can be removed later in the synthetic sequence nih.gov. This protecting group strategy facilitates modifications at other positions of the molecule without interference from the reactive morpholine nitrogen. Studies on N,2-substituted cycloalkylamines, which share structural similarities, have shown that modifications at the nitrogen can significantly impact NET inhibitory activity, underscoring the importance of exploring N-substitutions in the this compound series nih.gov.
Modifications to the carbon framework of the morpholine ring, including the introduction of substituents or the creation of fused ring systems, have also been explored to understand their impact on biological activity. The synthesis of various substituted morpholine derivatives has been a key strategy in the discovery of novel NRIs nih.govresearchgate.net. Efficient synthetic routes that allow for the late-stage introduction of diversity into the morpholine ring are particularly valuable for building compound libraries for SAR exploration nih.gov. While specific examples of fused systems directly attached to the this compound scaffold are not extensively detailed in the provided search results, the general principle of exploring such modifications is a standard approach in medicinal chemistry to constrain the conformation of the molecule and potentially enhance binding affinity and selectivity.
Manipulations of the Ethyl Linker and Phenoxy Moiety
The ethyl linker and the phenoxy moiety are also critical determinants of the pharmacological activity of this compound analogues.
The electronic and steric properties of substituents on the phenoxy ring can profoundly influence the binding affinity and selectivity of these compounds for their biological targets. A variety of analogues with different substitution patterns on the phenoxy ring have been synthesized and evaluated.
Halogenation: The introduction of halogen atoms to the phenoxy ring is a common strategy to modulate the electronic properties and metabolic stability of drug candidates. For example, the synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine has been reported, demonstrating the feasibility of incorporating chlorine atoms onto the aromatic ring nih.gov. SAR studies on related scaffolds have shown that specific halogenation patterns, such as a 3,4-dichloro substitution, can be crucial for high NET inhibitory potency nih.gov. The synthesis of various halogen-containing drugs approved by the FDA highlights the broad utility of this modification in drug design mdpi.com.
Alkylation: Alkyl and alkoxy groups on the phenoxy ring also play a significant role in determining the pharmacological profile. The parent compound of this article features a methyl group at the 3-position of the phenoxy ring. Research on analogues has explored the introduction of other alkyl and fluoroalkyl groups at various positions. For example, analogues with methyl, fluoroethyl, and fluoropropyl substituents at the 2-position of the phenoxy ring have been synthesized and shown to have high affinity for the norepinephrine transporter nih.gov. The data in the table below summarizes the in vitro binding affinities of some of these analogues.
Table 1: In Vitro Binding Affinities (Ki, nM) of 2-Substituted Phenoxy Analogs
| Compound | R-Group at 2-position of Phenoxy Ring | NET Ki (nM) |
|---|---|---|
| 1 | -CH3 | 1.02 |
| 2 | -CH2CH2F | 3.14 |
| 3 | -CH2CH2CH2F | 3.68 |
| 4 | -SCH3 | 0.30 |
Data sourced from in vitro competition binding assays against [3H]nisoxetine nih.gov.
This data indicates that small alkyl and thioalkyl groups at the 2-position of the phenoxy ring are well-tolerated and can lead to high NET affinity nih.gov. These findings demonstrate that systematic modification of the phenoxy ring is a fruitful strategy for optimizing the properties of this compound-based compounds.
Chain Length and Heteroatom Variations in the Linker
The ethyl linker in this compound serves as a crucial spacer between the morpholine and the 3-methylphenoxy moieties. Altering the length of this linker or introducing different heteroatoms can significantly impact the molecule's conformational flexibility, polarity, and binding interactions with biological targets.
Chain Length Variation:
The synthesis of analogues with varying alkane chain lengths can be achieved through Williamson ether synthesis. This involves the reaction of 3-methylphenol with a dihaloalkane of desired length (e.g., 1,3-dibromopropane for a propyl linker) under basic conditions to yield a bromoalkoxyphenylethane intermediate. Subsequent nucleophilic substitution with morpholine affords the desired analogue.
A representative synthesis for a propyl-linked analogue, 4-[3-(3-methylphenoxy)propyl]morpholine, is outlined below. This method can be adapted for other chain lengths by selecting the appropriate dihaloalkane.
General Synthetic Scheme for Chain Length Variation:
| Reactant 1 | Reactant 2 | Reagents | Product | Chain Length |
| 3-Methylphenol | 1,3-Dibromopropane | K2CO3, Acetone | 4-[3-(3-methylphenoxy)propyl]morpholine | Propyl |
| 3-Methylphenol | 1,4-Dibromobutane | K2CO3, Acetone | 4-[4-(3-methylphenoxy)butyl]morpholine | Butyl |
| 3-Methylphenol | 1,5-Dibromopentane | K2CO3, Acetone | 4-[5-(3-methylphenoxy)pentyl]morpholine | Pentyl |
Heteroatom Variations:
The introduction of heteroatoms such as sulfur or nitrogen into the linker can be accomplished through modified synthetic routes. For instance, a thioether linkage can be introduced by reacting 3-methylthiophenol with 2-chloroethylmorpholine. Alternatively, an amine linkage can be formed through reductive amination of a phenoxyacetaldehyde derivative with a suitable amino-morpholine precursor.
The synthesis of a thiomorpholine analogue, where the oxygen in the morpholine ring is replaced by sulfur, can be achieved by reacting 1-(2-(3-methylphenoxy)ethyl)aziridine with a sulfur source like sodium hydrosulfide.
General Synthetic Scheme for Heteroatom Variation (Thioether Linker):
| Reactant 1 | Reactant 2 | Reagents | Product | Heteroatom Linker |
| 3-Methylthiophenol | 2-Chloroethylmorpholine | NaH, THF | 4-[2-((3-methylphenyl)thio)ethyl]morpholine | -S- |
| 3-Methylphenol | 2-(Methylamino)ethanol | DCC, DMAP | N-methyl-2-((3-methylphenoxy)acetamido)ethyl]morpholine | -N(CH3)-C(O)- |
Synthesis of Bioorthogonal Probes and Reporter-Tagged Analogues
To study the cellular uptake, distribution, and target engagement of this compound, the synthesis of bioorthogonal probes and reporter-tagged analogues is essential. These modified molecules allow for the visualization and tracking of the parent compound in biological systems.
Synthesis of Bioorthogonal Probes:
Bioorthogonal chemistry utilizes reactions that occur selectively and efficiently within a living system without interfering with native biochemical processes. Common bioorthogonal handles include azides and alkynes, which can undergo "click" chemistry reactions.
An azide-functionalized analogue of this compound can be synthesized by first introducing a terminal alkyne onto the 3-methylphenoxy ring via a Sonogashira coupling. This can be followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing probe (e.g., an azide-functionalized fluorophore). Alternatively, an azido group can be introduced onto the linker by reacting a tosylated precursor with sodium azide.
General Synthetic Scheme for an Azide-Functionalized Probe:
| Starting Material | Reagent | Product | Bioorthogonal Handle |
| This compound-linker-OTs | NaN3 | This compound-linker-N3 | Azide |
| 4-[2-(3-ethynylphenoxy)ethyl]morpholine | Azide-Fluorophore, CuSO4, Sodium Ascorbate | Fluorophore-tagged this compound | Alkyne |
Synthesis of Reporter-Tagged Analogues:
Reporter tags, such as fluorescent dyes or biotin (B1667282), can be directly conjugated to this compound to facilitate its detection. This typically involves modifying the parent compound to include a reactive handle, such as a carboxylic acid or an amine, which can then be coupled to the reporter tag.
For example, a carboxylic acid derivative can be synthesized by modifying the 3-methyl group on the phenoxy ring to a carboxymethyl group. This derivative can then be activated (e.g., with EDC/NHS) and reacted with an amine-containing fluorescent dye.
General Synthetic Scheme for a Fluorescently-Tagged Analogue:
| Modified Parent Compound | Reporter Tag | Coupling Reagents | Product |
| 4-[2-(3-(carboxymethyl)phenoxy)ethyl]morpholine | Amine-Fluorescein | EDC, NHS | Fluorescein-conjugated this compound |
| 4-[2-(3-(aminomethyl)phenoxy)ethyl]morpholine | NHS-Biotin | Et3N | Biotinylated this compound |
The synthetic strategies outlined above provide a versatile toolbox for the structural modification of this compound. These modifications are crucial for probing the structure-activity relationships of this compound and for enabling its study in complex biological environments.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for Systematic SAR Investigations of 4-[2-(3-methylphenoxy)ethyl]morpholine Analogues
Systematic SAR investigations of analogues based on the this compound scaffold are centered on methodical structural modifications to probe interactions with biological targets. The core principle is to alter specific parts of the molecule—namely the phenoxy ring, the ethyl linker, and the morpholine (B109124) moiety—and observe the corresponding changes in biological activity. e3s-conferences.orgnih.gov This approach helps to identify the key pharmacophoric features responsible for the desired effect. researchgate.nete3s-conferences.org
The design strategy often involves several key modifications:
Substitution on the Aromatic Ring: Introducing various substituents at different positions of the 3-methylphenoxy group to explore steric, electronic, and lipophilic requirements in the target's binding pocket.
Modification of the Linker: Altering the length, rigidity, and composition of the ethyl chain connecting the phenoxy and morpholine rings to determine the optimal spatial arrangement between these two key fragments.
Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring itself to probe for additional binding interactions or to modify the compound's physicochemical properties, such as basicity and solubility. researchgate.net
Bioisosteric Replacement: Replacing the morpholine or phenoxy rings with other heterocyclic or aromatic systems to assess the importance of these specific rings for activity.
These systematic changes allow medicinal chemists to build a comprehensive map of the structure-activity landscape, guiding further optimization efforts. e3s-conferences.org
To efficiently explore the SAR of this compound analogues, modern medicinal chemistry employs library design and high-throughput synthesis techniques. The goal is to rapidly generate a large and diverse collection of related compounds for biological screening. univ-poitiers.fr A common approach is parallel synthesis, where multiple related compounds are synthesized simultaneously.
A typical synthetic strategy might involve a convergent approach where key building blocks are prepared and then combined in the final steps. For this scaffold, the synthesis could be broken down into:
A library of substituted phenols.
A suitable two-carbon linker with appropriate leaving groups.
The morpholine heterocycle.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or carboamination reactions, are powerful tools for constructing such libraries, allowing for the combination of various aryl halides with the morpholine nitrogen. e3s-conferences.orgnih.gov This modular nature permits the rapid creation of dozens or even hundreds of analogues, where substituents on the phenyl ring and modifications to the linker or morpholine ring can be varied systematically. nih.gov This strategy provides access to a broad array of derivatives, which is essential for a thorough SAR exploration. univ-poitiers.frnih.gov
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the phenoxy ring. nih.gov Both electronic effects (electron-donating vs. electron-withdrawing) and positional effects (ortho, meta, para) play crucial roles in how the molecule is recognized by its biological target. mdpi.com
SAR studies on related scaffolds have revealed general trends:
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -Br, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring can significantly alter binding affinity. mdpi.commdpi.com For instance, in some series, electron-withdrawing groups at the para-position lead to higher inhibitory activity compared to electron-donating groups. mdpi.com
Positional Effects: The location of the substituent is often critical. For many biologically active compounds, substitution at the ortho- and meta-positions is generally more favorable for activity than substitution at the para-position. mdpi.com The original 3-methyl (meta) substitution in the parent compound is a key feature, and moving this group or adding others can drastically change the activity profile.
Lipophilicity and Steric Bulk: The size and oil-water partition coefficient (logP) of the substituent also impact activity. Replacing a simple methyl group with a bulkier or more lipophilic group can either enhance or diminish activity depending on the topology of the target's binding site. mdpi.com Similarly, replacing a dimethylamino group with a morpholine ring has been shown to affect activity in other inhibitor classes. diva-portal.org
These findings underscore the importance of a detailed exploration of the substitution pattern on the aromatic ring to optimize biological recognition. mdpi.com
Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Related Compound Series
| Substituent Position | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| Para | Electron-Withdrawing (e.g., -Cl, -F, -SO₂CH₃) | Often leads to higher inhibitory activity compared to electron-donating groups. | mdpi.com |
| Para | Electron-Donating (e.g., -CH₃, -OCH₃) | Generally results in lower activity in certain kinase inhibitor series. | mdpi.com |
| Ortho / Meta | Various (e.g., -Cl, -Me) | Frequently more active than the corresponding para-substituted compounds. | mdpi.com |
| - | Heterocyclic replacements (e.g., Imidazole, Triazole) | Can reduce activity compared to simpler amino groups in some contexts. | diva-portal.org |
Conformational Analysis and Flexibility of the this compound Moiety and Its Impact on Activity
The three-dimensional shape and flexibility of the this compound molecule are critical determinants of its biological activity. nih.gov The molecule possesses several key conformational features: the morpholine ring, the flexible ethyl linker, and the rotatable phenoxy group.
The morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net However, the nitrogen atom can exist in either an equatorial or axial position relative to the ring, and the energetic barrier between these conformers is relatively low. researchgate.net The specific preferred conformation can be influenced by the solvent environment and, more importantly, by the constraints of a biological binding site. researchgate.net
The ethyl linker provides significant flexibility, allowing the phenoxy and morpholine moieties to adopt numerous spatial orientations relative to one another. This conformational freedom enables the molecule to adapt its shape to fit optimally into a receptor or enzyme active site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, understanding the "active conformation"—the specific three-dimensional arrangement required for biological activity—is a key goal of conformational analysis. nih.gov The interaction of the molecule with its biological target often locks it into one of these specific low-energy conformations. nih.gov
Development and Validation of QSAR Models for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, QSAR serves as a powerful predictive tool. researchgate.netresearchgate.net By developing a robust QSAR model, researchers can estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and accelerating the drug discovery process. nih.govresearchgate.net The development of a QSAR model follows a well-defined workflow, beginning with data collection, descriptor calculation, model building, and rigorous validation. nih.govmdpi.com
The foundation of any QSAR model is the numerical representation of molecular structure through molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For a scaffold like this compound, a wide range of descriptors would be calculated for each analogue in the dataset. pensoft.netnih.gov
These descriptors can be categorized as:
Constitutional (1D/2D): Simple counts of atoms, bonds, molecular weight, and topological indices that describe molecular branching and connectivity.
Geometric (3D): Descriptors derived from the three-dimensional coordinates of the atoms, such as molecular surface area, volume, and shape indices.
Electronic: Properties related to the electron distribution, such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. pensoft.netucsb.edu
Physicochemical: Descriptors like lipophilicity (logP) and polarizability, which are crucial for pharmacokinetics and receptor binding. researchgate.net
Feature engineering and selection are critical steps where the most relevant descriptors that correlate with biological activity are identified, often using statistical or machine learning algorithms to reduce the complexity of the data and avoid overfitting. nih.govnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Molecular reactivity, polarity, and electrostatic interactions. | pensoft.netucsb.edu |
| Steric / Geometric | Molecular Volume (V), Surface Area (S), Molar Refractivity (R) | Size and shape of the molecule, which influences fit into a binding site. | pensoft.netresearchgate.net |
| Lipophilicity | logP | Hydrophobicity, which affects membrane permeability and hydrophobic interactions. | pensoft.net |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, size, and shape in a 2D representation. | nih.gov |
A QSAR model is only useful if its predictive power is rigorously validated. basicmedicalkey.com Validation ensures that the model is robust, stable, and can accurately predict the activity of new compounds. scielo.br The process involves several statistical tests, broadly divided into internal and external validation. nih.govbasicmedicalkey.com
Internal Validation: This assesses the stability and robustness of the model using the training set data from which it was built. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. scielo.br In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a key metric of the model's internal predictivity. A high Q² value (typically > 0.5) indicates a robust model. scielo.br
External Validation: This is the most crucial test of a model's predictive ability. The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside and not used during model development). nih.gov The finalized model is then used to predict the activities of the compounds in the test set. The predictive correlation coefficient (R²_pred) is calculated by comparing the predicted values to the actual experimental values. A high R²_pred (typically > 0.6) indicates that the model has good external predictive power. scielo.brnih.gov
Other statistical parameters such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and y-randomization are also used to ensure the model is statistically significant and not the result of a chance correlation. nih.govscielo.br The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes. basicmedicalkey.comnih.gov
Computational and Theoretical Investigations of 4 2 3 Methylphenoxy Ethyl Morpholine
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics and dynamics simulations are instrumental in exploring the vast conformational space available to flexible molecules such as reboxetine (B1679249). These methods model the molecule as a collection of atoms held together by bonds with specific properties, allowing for the calculation of potential energy and the simulation of molecular motion over time.
The structure of 4-[2-(3-methylphenoxy)ethyl]morpholine contains several rotatable bonds, granting it significant conformational flexibility. The key rotatable bonds, as shown in the table below, allow the morpholine (B109124) and 3-methylphenoxy moieties to adopt various spatial arrangements relative to each other.
Interactive Table: Key Rotatable Bonds in this compound
| Bond Description | Connected Moieties | Significance for Conformational Flexibility |
| C-C Bond | Ethyl linker | Determines the distance and angle between the morpholine and phenoxy groups. |
| C-O Bond | Ethyl linker and Phenoxy group | Governs the orientation of the phenyl ring relative to the rest of the molecule. |
| C-N Bond | Ethyl linker and Morpholine ring | Positions the morpholine ring relative to the side chain. |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Studies have been performed using MD simulations to investigate reboxetine when bound to a homology model of its target, the human norepinephrine (B1679862) transporter (hNET). nih.govresearchgate.net In these simulations, the stability of the complex is a key indicator of a viable binding pose.
The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation period, typically up to 100 nanoseconds. nih.govnih.gov For the reboxetine-hNET complex, simulations have shown that the system reaches an equilibrated and stable state, with minimal fluctuations in RMSD, validating the predicted binding mode. nih.gov MD simulations also reveal the specific dynamic interactions, such as the formation and breaking of hydrogen bonds and adjustments in hydrophobic contacts, that govern the residence time and affinity of the ligand in the binding pocket. nih.govijbiotech.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering a deeper understanding of its structure and reactivity. naturalspublishing.comlsu.edumpg.demdpi.comarxiv.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comnih.gov
For this compound, the HOMO is expected to be localized on the electron-rich regions, particularly the lone pair electrons of the morpholine nitrogen and the phenoxy oxygen atom. These sites are therefore the most probable points of interaction with electrophilic species or hydrogen bond donors in a receptor. The LUMO would be distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com
Interactive Table: Conceptual Frontier Molecular Orbital Properties of this compound
| Orbital | Primary Location | Implied Reactivity |
| HOMO | Morpholine Nitrogen, Phenoxy Oxygen | Nucleophilic character; site of interaction with acidic residues/protons. |
| LUMO | Aromatic Phenyl Ring | Electrophilic character; can interact with electron-donating residues. |
| HOMO-LUMO Gap | Entire Molecule | Indicator of overall chemical reactivity and stability. |
Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution across a molecule. libretexts.orgavogadro.cc These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the ESP map would show significant negative potential around the morpholine nitrogen and the ether oxygen due to their lone pairs of electrons. These areas are key recognition sites for forming hydrogen bonds with receptor residues. Conversely, the hydrogen atoms attached to the carbon framework, and especially the hydrogen on the morpholine nitrogen if it were protonated, would exhibit positive electrostatic potential. nih.gov This analysis is critical for understanding and predicting the non-covalent interactions that stabilize the ligand in its binding site.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov Numerous docking studies have been conducted to elucidate the interaction between reboxetine and the norepinephrine transporter (NET). nih.govmdpi.com Since the experimental crystal structure of human NET (hNET) has not been determined, these studies rely on homology models, which are constructed using the crystal structures of related proteins, such as the Drosophila dopamine (B1211576) transporter (dDAT), as a template. nih.govresearchgate.netmdpi.comresearchgate.net
These studies consistently show that reboxetine binds within the central substrate-binding site (S1) of hNET. The binding is stabilized by a network of specific interactions with key amino acid residues. A critical interaction involves the protonated amine of the morpholine ring forming a salt bridge or strong hydrogen bond with the carboxylate side chain of Aspartic Acid 75 (Asp75). mdpi.comresearchgate.net This interaction is a hallmark for the binding of many substrates and inhibitors to monoamine transporters.
Additional stabilizing interactions include hydrophobic and aromatic stacking interactions between the phenyl rings of reboxetine and aromatic residues in the binding pocket, such as Phenylalanine 72 (Phe72), Phenylalanine 317 (Phe317), and Tyrosine 152 (Tyr152). mdpi.comresearchgate.net One study also investigated the stereoselectivity of binding, identifying specific residues that contribute to the preferential binding of the (S,S)-reboxetine enantiomer over the (R,R)-enantiomer. nih.gov These detailed interaction maps are invaluable for rational drug design and for understanding the basis of reboxetine's selectivity for NET over other transporters like SERT and DAT. researchgate.netnih.govnih.gov
Interactive Table: Key Residue Interactions for Reboxetine in the hNET Binding Site
| Interacting Residue | Type of Interaction | Reboxetine Moiety Involved | Reference |
| Aspartic Acid 75 (Asp75) | Hydrogen Bond / Salt Bridge | Protonated Morpholine Nitrogen | mdpi.comresearchgate.net |
| Phenylalanine 317 (Phe317) | Hydrophobic / π-π Stacking | 3-methylphenoxy Ring | mdpi.comresearchgate.net |
| Tyrosine 152 (Tyr152) | Hydrogen Bond / Hydrophobic | Morpholine Oxygen / Phenyl Ring | mdpi.com |
| Phenylalanine 72 (Phe72) | Hydrophobic / π-π Stacking | 3-methylphenoxy Ring | mdpi.com |
Preparation and Validation of Receptor Models from Structural Databases
The foundation of any structure-based drug design or computational interaction analysis is a high-quality, validated three-dimensional model of the target receptor. For a compound like this compound, which is an analog of the norepinephrine transporter (NET) inhibitor Reboxetine, the NET protein would be a primary target of interest. nih.gov The process of preparing and validating a receptor model is a critical multi-step procedure.
First, the three-dimensional atomic coordinates of the target protein are obtained from a structural database, most commonly the Protein Data Bank (PDB). The selection is based on criteria such as species, resolution, and the presence of co-crystallized ligands that can help define the binding site.
Once a suitable crystal structure is selected, it must be prepared for computational analysis. This preparation typically involves:
Removal of non-essential molecules: Water molecules, ions, and co-solvents not critical to the protein's structural integrity or binding site architecture are generally removed.
Addition of hydrogen atoms: As X-ray crystallography often does not resolve the positions of hydrogen atoms, they must be added computationally, ensuring correct ionization and tautomeric states for amino acid residues.
Assigning partial charges: Appropriate force fields are used to assign partial atomic charges to all atoms in the protein, which is essential for calculating electrostatic interactions.
Defining the binding site: The active site, or "binding pocket," is defined. This is often guided by the position of a co-crystallized ligand in the experimental structure or by using pocket detection algorithms that identify cavities on the protein surface.
Validation of the prepared receptor model is the final and most crucial step. A common method is to perform a re-docking experiment. In this process, the original ligand that was co-crystallized with the protein is extracted and then computationally re-docked into the defined binding site. A successful validation is achieved if the computational model can accurately reproduce the experimentally observed binding pose and orientation of the ligand, typically measured by a low root-mean-square deviation (RMSD) value between the docked pose and the crystal structure pose. This confirms that the prepared model and the chosen docking parameters are suitable for predicting the binding of new, structurally similar ligands like this compound.
Binding Mode Predictions and Interaction Analysis with Biological Targets
With a validated receptor model, molecular docking simulations can be performed to predict how this compound would bind to its biological targets. researchgate.net Molecular docking is a computational technique that places a ligand into the binding site of a receptor and scores the resulting complex based on its energetic favorability. nih.gov This allows for the identification of the most likely binding poses and an analysis of the specific molecular interactions that stabilize the ligand-receptor complex.
For this compound, docking into the NET active site would be a primary investigation. The predicted binding mode would be stabilized by a network of interactions:
Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors, while the protonated nitrogen could act as a hydrogen bond donor. These could form key interactions with polar or charged amino acid residues in the binding site.
Hydrophobic Interactions: The ethyl linker and the 3-methylphenoxy group provide significant nonpolar surface area, which would likely engage in favorable hydrophobic interactions with nonpolar residues within the receptor's binding pocket.
Pi-Interactions: The aromatic phenoxy ring can participate in various π-interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues.
The results of such an analysis are often visualized and tabulated to provide a clear understanding of the binding hypothesis. Computational tools like AutoDock and Discovery Studio are frequently used for these types of studies. researchgate.net
Table 1: Predicted Interaction Analysis of this compound with a Hypothetical Receptor Active Site
| Ligand Moiety | Predicted Interaction Type | Potential Interacting Residues |
| Morpholine Nitrogen | Hydrogen Bond (Acceptor/Donor), Ionic Interaction | Aspartic Acid, Glutamic Acid, Serine |
| Morpholine Oxygen | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine |
| Phenoxy Group | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine, Alanine |
| Ethyl Linker | Hydrophobic Interaction | Valine, Alanine, Proline |
This table is illustrative, based on the chemical structure of the compound and general principles of molecular docking. The specific interacting residues would be identified from the docking simulation with a specific protein target.
In Silico Prediction of Pharmacological Profiles and Target Prioritization
Beyond single-target interactions, computational methods can predict a compound's broader pharmacological profile and help prioritize which biological targets are most relevant.
Network Pharmacology Approaches for Multi-Target Prediction
Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to consider that many drugs exert their effects by interacting with multiple targets. nih.gov This approach constructs and analyzes complex biological networks to understand drug action and predict new therapeutic uses.
The process for this compound would involve:
Target Fishing: The 2D structure of the compound is used as a query in specialized databases (e.g., SwissTargetPrediction, ChEMBL) to identify a list of potential protein targets based on chemical similarity to known ligands. clinicallab.com
Network Construction: The identified targets are used to build a protein-protein interaction (PPI) network. This network maps the known interactions between the predicted target proteins.
Network Analysis: The network is analyzed to identify key proteins (nodes) and functional modules or pathways. This can reveal how the compound might influence entire biological systems, not just isolated targets. nih.gov
This methodology could predict that this compound not only interacts with the norepinephrine transporter but may also have effects on related monoamine transporters, G-protein coupled receptors, or enzymes, thereby providing a more holistic prediction of its pharmacological profile.
Pharmacological and Biological Research Applications of 4 2 3 Methylphenoxy Ethyl Morpholine Pre Clinical/mechanistic Focus
In Vitro Cellular and Biochemical Assays for Mechanistic Elucidation
A variety of in vitro assays have been instrumental in characterizing the pharmacological profile of 4-[2-(3-methylphenoxy)ethyl]morpholine. These studies have utilized cell lines, membrane preparations, and recombinant systems to dissect its molecular interactions and functional consequences at a cellular level.
Binding and uptake assays have been fundamental in defining the primary target and selectivity of this compound. nih.govresearchgate.net It is identified as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). nih.govresearchgate.netnih.gov Its principal mechanism involves binding to the human norepinephrine transporter (NET) and blocking the reuptake of extracellular norepinephrine. nih.govresearchgate.netnih.gov
Studies using rat hippocampal and striatal synaptosomes revealed its high potency for inhibiting norepinephrine uptake, with a half-maximal inhibitory concentration (IC50) of 8.5 nM. nih.govncats.io In contrast, its affinity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) is significantly lower, with IC50 values of 89 µM and 6.9 µM, respectively. nih.govncats.io This demonstrates a roughly 20-fold selectivity for the norepinephrine transporter over the serotonin transporter. wikipedia.orgguidetopharmacology.org
To establish its specificity, the compound was screened against a broad panel of other potential targets. It has a notably weak affinity (Ki > 1,000 nmol/L) for a range of receptors, including muscarinic, histaminergic H1, α1-adrenergic, and dopaminergic D2 receptors. nih.govresearchgate.net Comprehensive screening against as many as 45 different transmitter receptors and central nervous system targets confirmed this high degree of specificity, showing a general absence of significant affinity for off-target sites. researchgate.netnih.gov
Beyond monoamine transporters, research has also identified an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Reboxetine (B1679249) was found to inhibit nAChR function through a non-competitive mechanism. nih.govnovartis.com Specifically, it binds to the luminal phencyclidine (PCP)/tricyclic antidepressant (TCA) site on the nAChR. novartis.com
| Target/Assay | Species | Preparation | Value | Unit | Citation |
| Norepinephrine Transporter (NET) Uptake Inhibition | Rat | Hippocampal Synaptosomes | 8.5 | IC50 (nM) | nih.gov, ncats.io |
| Serotonin Transporter (SERT) Uptake Inhibition | Rat | Hippocampal Synaptosomes | 6.9 | IC50 (µM) | nih.gov, ncats.io |
| Dopamine Transporter (DAT) Uptake Inhibition | Rat | Striatal Synaptosomes | 89 | IC50 (µM) | nih.gov, ncats.io |
| Muscarinic, Histaminergic H1, Adrenergic α1, Dopaminergic D2 Receptors | N/A | Receptor Binding Assays | >1,000 | Ki (nmol/L) | nih.gov, researchgate.net |
| Nicotinic Acetylcholine Receptor (nAChR) Function | N/A | Nicotine-evoked (86)Rb(+) efflux assay | 650 | IC50 (nM) | nih.gov |
| Human Muscle Adult AChR (hα1β1εδ) Function | Human | Cell-based Ca2+ influx assay | 1.92 | IC50 (µM) | novartis.com |
| Human Muscle Embryonic AChR (hα1β1γδ) Function | Human | Cell-based Ca2+ influx assay | 3.86 | IC50 (µM) | novartis.com |
Table 1: In Vitro Binding Affinity and Functional Inhibition Data for this compound.
The specificity of this compound has also been evaluated through various enzyme inhibition assays. nih.govresearchgate.net It has been shown to lack inhibitory effects on monoamine oxidase (MAO), an important enzyme in the degradation of monoamine neurotransmitters. nih.gov
Its metabolic profile is primarily governed by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 as the main enzyme responsible for its metabolism. drugbank.commedicines.org.uk While reboxetine does exhibit weak inhibitory effects on CYP2D6 and CYP3A4, these are not considered potent enough to cause significant drug-drug interactions. wikipedia.orgmedicines.org.uknih.gov Further in vitro investigations have demonstrated that it does not inhibit other major CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2E1. medicines.org.uk
This inhibition was observed in oocytes expressing various GIRK subunit combinations, including GIRK1/GIRK2, GIRK2 alone, and GIRK1/GIRK4, indicating a broad effect on brain and cardiac-type GIRK channels. nih.govnih.gov The reduction in GIRK currents was reversible, concentration-dependent, and notably, voltage-independent. nih.gov The compound was also shown to inhibit GIRK currents that were activated either by A1 adenosine (B11128) receptors or directly by the non-hydrolyzable GTP analogue, GTPγS. nih.gov However, not all inwardly rectifying potassium channels are sensitive to the compound, as it had no effect on Kir1.1 and Kir2.1 channels. nih.gov
Functional assays have provided insight into the downstream cellular consequences of the interaction of this compound with its targets. For instance, its inhibitory effect on nicotinic acetylcholine receptors (nAChRs) was functionally quantified using a nicotine-evoked rubidium-86 ((86)Rb+) efflux assay, which serves as a proxy for potassium ion movement. nih.gov
Furthermore, its impact on nAChR-mediated calcium signaling has been directly measured. In cell lines expressing human muscle-type nAChRs, the compound inhibited (±)-epibatidine-induced calcium (Ca2+) influx with IC50 values of 1.92 µM for the adult (hα1β1εδ) receptor and 3.86 µM for the embryonic (hα1β1γδ) receptor. novartis.com
In vivo microdialysis studies in rats have functionally demonstrated the primary mechanism of action, showing that administration of reboxetine leads to a significant and sustained increase in extracellular norepinephrine levels in brain regions such as the frontal cortex and dorsal hippocampus. nih.gov More advanced techniques like pharmacological magnetic resonance imaging (phMRI) in rats have mapped the neuroanatomical circuits affected by the compound. Acute administration increased the blood oxygenation level-dependent (BOLD) signal in the hypothalamus, anterior hippocampus, and prefrontal cortex. nih.gov Chronic treatment resulted in sustained BOLD signal increases in the posterior hippocampus and prefrontal cortex, alongside a signal decrease in the amygdala, indicating complex, time-dependent functional changes in brain activity. nih.gov
The primary and most well-understood mechanism of this compound is the blockade of the norepinephrine transporter (NET). nih.govpatsnap.com This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.com The elevated synaptic norepinephrine subsequently activates postsynaptic α- and β-adrenergic receptors, which in turn trigger their respective downstream intracellular signaling pathways. patsnap.com
The crucial role of norepinephrine in the action of this compound was demonstrated in research models using knockout mice that are incapable of synthesizing norepinephrine. nih.gov These mice were found to be unresponsive to reboxetine, confirming that its effects are dependent on an intact noradrenergic system. nih.gov While the direct downstream signaling cascades have been a topic of interest, some research has noted the need for future studies to more comprehensively examine the specific effects of reboxetine on the signal transduction pathways mediated by α1- and α2-adrenergic receptors. nih.gov
Target Identification and Validation Methodologies
The identification of the norepinephrine transporter (NET) as the primary target for this compound was guided by the established "monoamine hypothesis" of depression and the known antidepressant effects of earlier compounds that block norepinephrine reuptake, such as desipramine. nih.gov
Target Identification: The initial characterization relied heavily on in vitro pharmacological selectivity assays. nih.govresearchgate.net Radioligand binding and neurotransmitter uptake assays using preparations from rodent brains were employed to determine the compound's affinity and potency at the three major monoamine transporters. nih.govresearchgate.netnih.gov These studies consistently revealed a high affinity and selectivity for NET compared to the serotonin (SERT) and dopamine (DAT) transporters. researchgate.netnih.gov
Target Validation: Validation of NET as the principal target was achieved through a multi-faceted approach:
Specificity Screening: The compound was tested against large panels of dozens of other potential biological targets, including a wide array of neurotransmitter receptors and enzymes. nih.govresearchgate.netresearchgate.netnih.gov Its lack of significant affinity for these other sites validated its specificity for the noradrenergic system. nih.govnih.gov
Neurochemical Confirmation: In vivo microdialysis in rats provided direct evidence that the compound functionally engages its target in the living brain, leading to the predicted neurochemical outcome: a marked increase in extracellular norepinephrine levels in key regions like the frontal cortex and hippocampus. nih.gov
Behavioral Pharmacology: The antidepressant-like effects of the compound were confirmed in established animal models of depression, such as the forced swim test and the tail-suspension test. nih.govresearchgate.net The positive results in these tests were consistent with the effects expected from a compound acting via norepinephrine transporter inhibition. nih.govresearchgate.net
Neuroimaging: Advanced in vivo imaging techniques like pharmacological MRI (phMRI) have been used to map the specific brain circuits that are functionally modulated by the compound, further validating its engagement with neuroanatomical pathways known to be rich in noradrenergic projections, such as the hippocampus and prefrontal cortex. nih.gov
Affinity Proteomics and Chemoproteomics Approaches
There is currently no specific, publicly accessible research detailing the use of affinity proteomics or chemoproteomics to identify the protein targets of this compound. These advanced techniques are crucial for elucidating the mechanism of action of a compound by pinpointing its direct binding partners within the complex cellular environment. The absence of such studies indicates that the molecular targets and off-targets of this specific morpholine (B109124) derivative have not been systematically profiled.
Genetic Perturbation Studies (e.g., CRISPR, RNAi) in In Vitro Models
Similarly, a review of scientific databases and literature does not yield studies that have employed genetic perturbation techniques, such as CRISPR-Cas9 or RNA interference (RNAi), to investigate the functional consequences of this compound's activity in vitro. These methods are instrumental in validating potential drug targets and understanding the genetic pathways that may be modulated by a compound. The lack of such research suggests that the specific genes and pathways influenced by this compound remain uncharacterized.
In Vivo Animal Model Research for Mechanistic Characterization
While in vivo studies are fundamental for understanding the physiological effects of a compound, dedicated research on this compound in animal models for mechanistic characterization is not readily found in published literature.
Establishment of Relevant Animal Models for Specific Research Questions (e.g., neurological, infectious disease models)
There is no evidence in the available scientific literature of the establishment of specific animal models to investigate the mechanistic properties of this compound in the context of neurological, infectious, or other diseases. Research in this area appears to be focused on its role as a precursor to other pharmacologically active agents rather than on its own potential biological effects.
Evaluation of Pharmacological Effects in Disease Phenotypes (focus on mechanism, not treatment efficacy)
Consistent with the lack of established animal models, there are no documented studies evaluating the pharmacological effects of this compound on disease phenotypes with a focus on its underlying mechanisms. Such research would be essential to understand how the compound might influence biological pathways in a living organism.
Biomarker Discovery and Validation in Animal Studies
The discovery and validation of biomarkers in response to the administration of this compound in animal studies have not been reported. Biomarker studies are critical for identifying molecular indicators of a compound's activity and are a key component of pre-clinical research that is currently absent for this specific molecule.
Analytical Methodologies for Research on 4 2 3 Methylphenoxy Ethyl Morpholine
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are essential for isolating and measuring 4-[2-(3-methylphenoxy)ethyl]morpholine in complex mixtures, such as reaction monitoring samples or in vitro experimental systems.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. While specific validated methods for this exact compound are not widely published, methods for structurally related compounds, such as Reboxetine (B1679249), provide a strong basis for method development. nih.govdiva-portal.orgresearchgate.net
A typical reversed-phase HPLC method would be suitable for the separation and quantification of this compound. nih.govdiva-portal.org Method development would involve optimizing the mobile phase composition, column chemistry, and detector wavelength. An isocratic mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) is often effective. nih.govdiva-portal.org The pH of the buffer would be a critical parameter to control the retention and peak shape of the basic morpholine (B109124) moiety.
For detection, UV spectrophotometry is commonly employed. nih.govdiva-portal.org The aromatic phenoxy group in this compound would allow for detection at wavelengths around 210 nm or 277 nm, similar to what is used for Reboxetine. nih.govwikipedia.org
Method validation would be performed according to established guidelines to ensure linearity, precision, accuracy, sensitivity (limit of detection and limit of quantitation), and selectivity. nih.govwikipedia.org
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound (based on related compounds)
| Parameter | Value | Source |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | wikipedia.org |
| Mobile Phase | Methanol/Acetonitrile and Phosphate Buffer (e.g., pH 7, 0.02 M) in a 55:45 v/v ratio | wikipedia.org |
| Flow Rate | 1.0 mL/min | wikipedia.org |
| Detection | UV at 210 nm or 277 nm | nih.govwikipedia.org |
| Temperature | Ambient | |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is likely necessary to improve its chromatographic properties. orientjchem.org
A common derivatization strategy for compounds containing amine groups is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. orientjchem.org Another approach could involve acylation.
The GC method would involve a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), which is a common stationary phase for a wide range of compounds. thermofisher.com The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities or other components in the sample. thermofisher.com
The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum, with its characteristic molecular ion and fragmentation pattern, allows for confident identification of the derivatized compound. organicchemistrydata.org
Table 2: Potential GC-MS Method Parameters for Analysis of this compound Derivatives
| Parameter | Value | Source |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | thermofisher.com |
| Carrier Gas | Helium | orientjchem.org |
| Injector Temperature | 250-280 °C | |
| Oven Program | Initial temp. ~100°C, ramp at 10-20°C/min to ~300°C | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | organicchemistrydata.org |
| MS Detector | Quadrupole or Time-of-Flight (ToF) | organicchemistrydata.org |
Spectroscopic Methods for Structural Elucidation and Quantification in Research
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized batches of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthesized Batches
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be used to confirm the identity and purity of synthesized this compound. nihs.go.jp
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the morpholine ring, the ethyl linker, the methyl group on the phenoxy ring, and the aromatic protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton. nihs.go.jp
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source |
| Morpholine (CH₂-N) | ~2.5 | Multiplet | |
| Morpholine (CH₂-O) | ~3.7 | Multiplet | |
| Ethyl (N-CH₂) | ~2.7 | Triplet | |
| Ethyl (O-CH₂) | ~4.1 | Triplet | |
| Aromatic (C-H) | 6.7 - 7.2 | Multiplet | |
| Methyl (Ar-CH₃) | ~2.3 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Source |
| Morpholine (C-N) | ~54 | |
| Morpholine (C-O) | ~67 | |
| Ethyl (N-CH₂) | ~58 | |
| Ethyl (O-CH₂) | ~66 | |
| Aromatic (C-H) | 110 - 130 | |
| Aromatic (C-O) | ~158 | |
| Aromatic (C-CH₃) | ~140 | |
| Methyl (Ar-CH₃) | ~21 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis in Research Samples
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nihs.go.jp The nominal molecular weight of the compound is approximately 235.31 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentations would include the cleavage of the bond between the ethyl group and the morpholine nitrogen, leading to a prominent morpholinoethyl fragment ion. Cleavage of the ether bond is also a likely fragmentation pathway.
Table 5: Predicted Key Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment | Source |
| 235 | [M]⁺ (Molecular Ion) | |
| 114 | [CH₂-N(CH₂CH₂)₂O]⁺ | |
| 107 | [HOC₆H₄CH₃]⁺ | |
| 100 | [N(CH₂CH₂)₂O]⁺ | |
| 86 | [CH₂=N(CH₂)₂O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. nihs.go.jp The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present.
The C-O-C stretching of the ether linkages (both in the morpholine ring and the phenoxy group) would be prominent. The C-N stretching of the tertiary amine in the morpholine ring would also be observable. The aromatic ring will show C-H stretching and bending vibrations, as well as C=C stretching bands.
Table 6: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Source |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 3000 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-O-C Stretch (Ether) | 1050 - 1250 | |
| C-N Stretch (Amine) | 1000 - 1250 |
Development of Bioanalytical Methods for In Vivo Research Sample Analysis
The development of robust bioanalytical methods is a critical prerequisite for the quantitative analysis of "this compound" in biological samples obtained during in vivo research. Such methods are essential to ensure that the data generated are reliable, reproducible, and accurate, forming a solid foundation for the interpretation of the compound's behavior in biological systems. The focus of this section is on the methodologies for sample preparation from complex biological matrices and the subsequent validation of the analytical method.
Sample Preparation Techniques from Biological Matrices (e.g., tissue homogenates, cellular lysates)
The initial and one of the most critical steps in the bioanalysis of "this compound" from in vivo research samples is the preparation of the sample. Biological matrices such as tissue homogenates and cellular lysates are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis. Therefore, an efficient sample preparation method is required to isolate the analyte of interest from these interfering components.
Several techniques can be employed for the extraction of "this compound" from biological matrices. nih.gov Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For morpholine and its derivatives, extraction using an acidified organic solvent followed by centrifugation has proven effective in separating the analyte from the bulk of the matrix. nih.gov
Protein Precipitation (PPT) : This is a straightforward and widely used method for removing proteins from biological samples. It involves the addition of a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte can be directly injected into the analytical instrument or subjected to further cleanup.
Liquid-Liquid Extraction (LLE) : LLE is a sample purification technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to ensure that "this compound," a basic compound, is in its neutral form, thereby maximizing its partitioning into the organic phase. The selection of the organic solvent is crucial for achieving high extraction recovery.
Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. nih.gov For a compound like "this compound," a cation-exchange or a reversed-phase sorbent could be suitable. The analyte is first loaded onto the sorbent, interfering substances are washed away, and then the purified analyte is eluted with a small volume of a suitable solvent.
Modern and less invasive techniques such as microdialysis and volumetric absorptive microsampling (VAMS) are also gaining prominence in bioanalytical research. nih.gov Microdialysis allows for the collection of macromolecule-free samples from specific tissues in real-time, while VAMS enables the collection of accurate and precise small volume blood samples, which can simplify sample handling and storage. nih.gov
Table 1: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Potential Advantages for the Analyte | Considerations |
|---|---|---|---|
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent or acid. | Simple, fast, and applicable to a wide range of sample volumes. | May result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. nih.gov | Good for removing non-soluble interferences and can provide a concentration step. | Can be labor-intensive and may use significant volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. nih.gov | High selectivity, high recovery, and potential for automation. nih.gov | Requires method development to select the appropriate sorbent and solvent conditions. |
| Microdialysis | Collection of analyte from the interstitial fluid of tissues via a semipermeable membrane. nih.gov | Provides real-time sampling from specific tissues and yields clean samples. nih.gov | Technically demanding and may have lower recovery rates. |
| Volumetric Absorptive Microsampling (VAMS) | Collection of a fixed volume of a biological fluid on a porous tip. nih.gov | Minimally invasive, requires small sample volumes, and simplifies sample storage and transport. nih.gov | Requires specific analytical methods for extraction from the absorptive tip. |
Method Validation for Reproducibility and Accuracy in Research Experiments
Once a suitable sample preparation technique has been developed, the entire analytical method must be validated to ensure its reliability, reproducibility, and accuracy for the intended research purpose. Bioanalytical method validation is a formal process that establishes, through laboratory experiments, that the performance characteristics of the method meet the requirements for the analysis of "this compound" in the chosen biological matrix. The key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ).
Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, or other co-administered substances. eurl-pesticides.eu The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and specificity through the monitoring of specific precursor-to-product ion transitions for the analyte. nih.goveurl-pesticides.eu
Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the analytical response versus the concentration of the analyte, and a linear regression analysis is performed. For a related compound, morpholine, a linear range of 10–500 μg·L−1 with a correlation coefficient (R²) greater than 0.999 has been demonstrated. nih.gov
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Accuracy is typically expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD). For a validated method for morpholine, intraday and interday precision were reported to be in the range of 2.0%–4.4% and 3.3%–7.0%, respectively. nih.gov
Recovery : The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. For morpholine residues in fruit samples, validation recoveries ranged from 84% to 120%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For a morpholine detection method, the LOD and LOQ were reported as 7.3 μg·L−1 and 24.4 μg·L−1, respectively. nih.gov The LOQ for morpholine in fruit commodities was established at 0.01 μg/g. nih.gov
Table 2: Example of Method Validation Parameters for a Morpholine-based Compound
| Validation Parameter | Example Finding for a Related Compound | Reference |
|---|---|---|
| Linearity Range | 10–500 μg·L⁻¹ | nih.gov |
| Correlation Coefficient (R²) | > 0.999 | nih.gov |
| Intraday Precision (RSD) | 2.0%–4.4% | nih.gov |
| Interday Precision (RSD) | 3.3%–7.0% | nih.gov |
| Recovery | 94.3% to 109.0% | nih.gov |
| Limit of Detection (LOD) | 7.3 μg·L⁻¹ | nih.gov |
| Limit of Quantification (LOQ) | 24.4 μg·L⁻¹ | nih.gov |
Future Directions and Emerging Research Avenues for 4 2 3 Methylphenoxy Ethyl Morpholine
Development of Advanced Chemical Probes and Ligands for Target Validation
A crucial step in elucidating the biological function and therapeutic potential of a compound is the development of chemical probes to identify and validate its molecular targets. researchgate.net For 4-[2-(3-methylphenoxy)ethyl]morpholine, this would involve the synthesis of analogues that can be used in various bio-imaging and biochemical applications.
Radioligand Synthesis for Imaging Studies (e.g., PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. researchgate.net The development of a radiolabeled version of this compound would be a significant step towards understanding its pharmacokinetics, biodistribution, and target engagement in living organisms.
The synthesis of a PET radioligand typically involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. wuxiapptec.com Given the structure of this compound, several strategies could be conceptualized:
¹¹C-Methylation: If a desmethyl precursor were synthesized, the morpholine (B109124) nitrogen could potentially be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and rapid method for radiolabeling. researchgate.net
¹⁸F-Fluoroethylation: A common strategy for introducing ¹⁸F is through a fluoroethoxy or fluoroethyl group. nih.gov A precursor molecule, such as a des-ethylmorpholine derivative with a suitable leaving group (e.g., tosylate, mesylate), could be reacted with [¹⁸F]fluoroethyl bromide or a similar synthon. nih.govnih.gov This approach has been successfully used for other morpholine-containing compounds. nih.gov
Aromatic Fluorination: Direct radiofluorination of the aromatic ring is another possibility, although this often requires more complex synthetic routes and optimization to achieve regioselectivity.
The development of such a radioligand would be particularly valuable if, as suggested by structurally related compounds, this compound interacts with targets such as sigma receptors, which are implicated in neurological disorders like Alzheimer's disease and are targets for PET imaging research. researchgate.netnih.gov Challenges in developing such PET ligands include achieving high specific activity, ensuring metabolic stability, and overcoming the blood-brain barrier for central nervous system targets. nih.govnih.gov
Table 1: Conceptual Radiosynthesis Strategies for this compound Analogues
| Radionuclide | Labeling Strategy | Precursor Requirement | Key Considerations |
| Carbon-11 (¹¹C) | N-methylation | 4-(2-(3-methylphenoxy)ethyl)morpholine precursor lacking the ethyl group on the nitrogen. | Short half-life of ¹¹C (20.4 min) requires rapid synthesis and purification. |
| Fluorine-18 (¹⁸F) | O-(2-fluoroethylation) | A derivative with a hydroxyl group on the phenoxy ring, to be etherified with [¹⁸F]fluoroethyl bromide. | Longer half-life of ¹⁸F (109.8 min) allows for more complex synthesis and longer imaging times. |
| Fluorine-18 (¹⁸F) | Aromatic Substitution | A precursor with a suitable leaving group (e.g., nitro, trimethylstannyl) on the aromatic ring. | Can be synthetically challenging; potential for multiple isomers. |
Fluorescent or Affinity Tagged Analogues for Biochemical Research
To facilitate in vitro studies, fluorescent or affinity-tagged analogues of this compound are invaluable tools. These probes can be used for a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification of target proteins.
Fluorescent Analogues: A fluorescent probe could be created by conjugating a fluorophore (e.g., a coumarin, rhodamine, or BODIPY dye) to the core structure of this compound. nih.govnih.gov The point of attachment would need to be carefully chosen to minimize disruption of the compound's binding to its target. For instance, a linker could be attached to a less sterically hindered position on the morpholine or phenoxy ring. mdpi.com Such probes would allow for the direct visualization of the compound's subcellular localization and interaction with its target in real-time. nih.gov
Affinity-Tagged Analogues: For isolating and identifying the binding partners of this compound, an affinity-tagged version could be synthesized. This would typically involve attaching a biotin (B1667282) molecule via a linker arm. The biotinylated probe, when incubated with cell lysates, would bind to its target protein(s). This complex could then be captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the bound proteins by techniques like mass spectrometry.
Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding
To move beyond a single-target, single-drug paradigm, systems biology and network pharmacology offer a holistic approach to understanding the effects of a compound on complex biological systems. researchgate.netnih.gov For this compound, these methodologies could provide a comprehensive map of its interactions and functional consequences.
Systems Biology would involve integrating data from high-throughput "omics" technologies (genomics, proteomics, metabolomics) to model how this compound perturbs cellular networks. researchgate.net For example, treating cells with the compound and analyzing the resulting changes in gene expression and protein levels could reveal the signaling pathways it modulates. researchgate.net
Network Pharmacology would then use this data to construct interaction networks between the drug, its direct targets, and other proteins and pathways involved in disease. nih.gov Given that phenoxyethyl morpholine derivatives may act on targets like sigma receptors, which modulate numerous downstream effectors including ion channels and other receptors, a network approach is particularly well-suited. researchgate.netnih.govnih.gov This could help to:
Predict potential on-target and off-target effects.
Identify biomarkers for patient stratification.
Propose novel combination therapies.
Exploration of Novel Therapeutic Hypotheses based on Mechanistic Insights (Conceptual)
Based on the known pharmacology of structurally related morpholine derivatives, several conceptual therapeutic hypotheses can be formulated for this compound. Many morpholine-containing compounds, particularly those with a phenoxyethyl moiety, have been found to interact with sigma receptors (σ₁ and σ₂) and monoamine transporters. researchgate.netnih.gov
Table 2: Conceptual Therapeutic Hypotheses for this compound
| Potential Target | Associated Diseases | Conceptual Therapeutic Rationale |
| Sigma-1 (σ₁) Receptor | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), depression, neuropathic pain. researchgate.netnih.govnih.gov | As a σ₁ receptor agonist, it could promote neuronal survival, reduce neuroinflammation, and modulate neurotransmitter systems, offering neuroprotective and analgesic effects. nih.govnih.gov |
| Sigma-2 (σ₂) Receptor | Cancer (e.g., breast, pancreatic), neurodegenerative diseases. nih.govfrontiersin.orgacs.org | As a σ₂ receptor ligand, it could induce apoptosis in cancer cells or modulate cellular stress responses in neurons, providing a basis for anticancer or neuroprotective strategies. frontiersin.orgacs.org |
| Norepinephrine (B1679862) Transporter (NET) | Depression, ADHD, anxiety disorders. nih.govnih.gov | Inhibition of NET would increase synaptic norepinephrine levels, a mechanism of action for several established antidepressants and ADHD medications. nih.gov |
These hypotheses are currently conceptual and would require rigorous experimental validation, starting with binding assays to confirm the interaction of this compound with these targets.
Challenges and Opportunities in the Chemical Biology Research of Phenoxyethyl Morpholine Derivatives
The exploration of this compound and related compounds is not without its challenges, but these also present significant opportunities for innovation.
Challenges:
Target Selectivity: A major challenge, particularly with sigma receptor ligands, is achieving high selectivity for one subtype over the other (σ₁ vs. σ₂), as well as over other receptors and transporters. nih.govfrontiersin.org This lack of selectivity can lead to off-target effects and complicate the interpretation of experimental results.
Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, achieving sufficient penetration of the blood-brain barrier is a significant hurdle that requires careful optimization of physicochemical properties like lipophilicity and polar surface area. nih.gov
Complexity of Target Biology: The biological roles of targets like the sigma receptors are still not fully understood, and they are known to engage in a wide range of protein-protein interactions, making their study complex. researchgate.netnih.gov
Opportunities:
Privileged Scaffold: The morpholine ring is considered a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. nih.govnih.gov This provides a strong foundation for developing new therapeutics.
Polypharmacology: The potential for phenoxyethyl morpholine derivatives to interact with multiple targets (e.g., both sigma receptors and monoamine transporters) could be leveraged to develop multi-target drugs for complex diseases like depression or neurodegenerative disorders.
Chemical Diversity: There is a significant opportunity to create diverse libraries of phenoxyethyl morpholine derivatives by modifying the substitution patterns on both the phenoxy and morpholine rings, allowing for systematic exploration of the structure-activity relationship. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-[2-(3-methylphenoxy)ethyl]morpholine, and how can purity be validated?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-methylphenol with ethylene oxide under basic conditions to form the phenoxyethyl intermediate, followed by reaction with morpholine. Purification is achieved via column chromatography or recrystallization. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural verification, focusing on peaks corresponding to the morpholine ring (δ 2.4–3.8 ppm) and the phenoxyethyl moiety (δ 6.5–7.2 ppm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1,100 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatility assessment.
- Advanced Methods : High-resolution mass spectrometry (HRMS) provides exact mass determination, while X-ray crystallography resolves stereochemistry if crystalline derivatives are synthesized .
Advanced Research Questions
Q. How does the compound interact with central nervous system (CNS) receptors, and what methodologies assess its binding affinity?
The morpholine ring and phenoxyethyl group suggest potential CNS activity. Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity for receptors like serotonin (5-HT) or dopamine receptors. Competitive inhibition experiments (IC₅₀ values) and computational docking (e.g., AutoDock Vina) model interactions with receptor active sites. For example, molecular docking studies predict hydrogen bonding between the morpholine oxygen and conserved residues in 5-HT receptors .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?
Discrepancies may arise from variations in substituent positioning, assay conditions, or microbial strains. Mitigation strategies include:
- Structural-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing 3-methylphenoxy with fluorinated analogs) to isolate activity drivers.
- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature, and microbial inoculum size).
- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., 2-(4-fluorophenyl)morpholine derivatives) to identify trends .
Q. What computational models predict the compound’s behavior in aqueous vs. lipid-rich environments?
- Solubility and Partitioning : Use the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict logP values and solubility in biological matrices.
- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis kinetics of the morpholine ring under acidic conditions.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for CNS drug candidates .
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolytic or oxidative degradation. LC-MS monitors degradants like morpholine ring-opened products.
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Storage in amber vials under inert gas (N₂/Ar) prevents oxidation .
Methodological Considerations
- Experimental Design : Use factorial designs to evaluate synthesis variables (e.g., solvent polarity, catalyst loading). Response Surface Methodology (RSM) optimizes reaction yield .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle confounding factors in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
